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Compound of Interest

(5-Phenyl-1,3-oxazol-4-
Compound Name:
yl)methanol

Cat. No.: B1586419

An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (5-Phenyl-1,3-oxazol-4-yl)methanol, a
heterocyclic compound of interest to professionals in chemical synthesis and drug discovery.
We will delve into its core identifiers, physicochemical properties, plausible synthetic routes,
potential applications, and essential safety protocols, grounded in established chemical
principles.

Core Compound Identification

Precise identification is the cornerstone of chemical research. (5-Phenyl-1,3-oxazol-4-
yl)methanol is uniquely defined by a set of internationally recognized identifiers that ensure its
unambiguous documentation in databases and regulatory frameworks.

The primary identifier is its CAS (Chemical Abstracts Service) Registry Number®, which is
352018-88-3.[1] This number is specific to this exact chemical structure.

Key Identifiers Summary

For ease of reference and data integration, the fundamental identifiers for (5-Phenyl-1,3-
oxazol-4-yl)methanol are summarized in the table below.
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Identifier Type Value Source

CAS Number 352018-88-3 Echemi[1]

Molecular Formula C10HaNO2 PubChem, Echemi[1][2]
(5-phenyl-1,3-oxazol-4- )

IUPAC Name Echemi[1]
yl)methanol

PubChem CID 2776302 PubChem[2]

4-(Hydroxymethyl)-5-

phenyloxazole; (5-

Synonyms phenyloxazol-4-yl)Methanol; Echemi[1]
(4-Phenyl-oxazol-5-yl)-
methanol

DSSTox Substance 1D DTXSID50379970 PubChem[2]

Physicochemical and Computed Properties

The molecular structure of (5-Phenyl-1,3-oxazol-4-yl)methanol—featuring an oxazole ring, a
phenyl group, and a hydroxymethyl substituent—governs its physical and chemical behavior.
While extensive experimental data for this specific compound is not widely published,
computational models provide valuable predictive insights into its properties. These predictions
are crucial for designing experiments, predicting solubility, and understanding potential
biological interactions.

Data Summary Table

The following table presents key computed properties, which are essential for laboratory use
and computational modeling.
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Interpretation &

Property Value L

Significance
) Essential for stoichiometric

Molecular Weight 175.18 g/mol [1][3] _ _ _
calculations in synthesis.
Critical for high-resolution

Exact Mass 175.063328530 Da[1][3] )
mass spectrometry analysis.
Indicates moderate lipophilicity,
suggesting reasonable

XLogP3 1.1-1.2[1][3] solubility in organic solvents

and potential for membrane

permeability.

H-Bond Donor Count

1[1][3]

The single hydroxyl group can
act as a hydrogen bond donor,
influencing solubility and

receptor binding.

H-Bond Acceptor Count

3[1][3]

The nitrogen and two oxygen
atoms can act as hydrogen
bond acceptors, contributing to
interactions with biological

targets.

Rotatable Bond Count

2[1][3]

The bonds connecting the
phenyl ring and the methanol
group allow for conformational
flexibility, which is important for

fitting into active sites.

Topological Polar Surface Area
(TPSA)

46.3 A?[1]

Suggests good potential for
oral bioavailability based on
standard medicinal chemistry
guidelines (TPSA < 140 A2).

Synthesis and Reaction Chemistry

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Oxazol-4-yl_phenyl_methanol
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The oxazole ring is a valuable scaffold in medicinal chemistry. While a specific, peer-reviewed
synthesis for (5-Phenyl-1,3-o0xazol-4-yl)methanol is not prominently documented, its structure
suggests a plausible synthetic strategy based on established oxazole formation methodologies.
A logical approach involves the construction of the substituted oxazole ring followed by
functional group manipulation.

Plausible Synthetic Workflow: A Representative Protocol

The following protocol is a representative, logical pathway for the synthesis of (5-Phenyl-1,3-
oxazol-4-yl)methanol. The causality behind this choice of pathway is its reliance on common
and versatile reactions in heterocyclic chemistry.

Step 1: Synthesis of an a-Amino Ketone Intermediate The synthesis would likely begin with a
derivative of phenacyl bromide (2-bromo-1-phenylethan-1-one). Reaction with a suitable amine
source, such as hexamethylenetetramine (in the Delepine reaction) or an azide followed by
reduction, would yield 2-amino-1-phenylethan-1-one.

Step 2: Acylation of the Amine The resulting a-amino ketone is then acylated. To install the
required hydroxymethyl precursor at the 4-position, an acylating agent like methoxyacetyl
chloride would be used. This reaction forms the key N-(2-oxo-2-phenylethyl)acetamide
intermediate.

Step 3: Cyclodehydration to Form the Oxazole Ring (Robinson-Gabriel Synthesis) The a-
acylamino ketone intermediate undergoes cyclodehydration using a strong dehydrating agent
such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. This step
forges the oxazole ring, yielding a 4-(methoxymethyl)-5-phenyl-1,3-oxazole.

Step 4: Demethylation to Yield the Final Product The final step involves the cleavage of the
methyl ether to unmask the primary alcohol. This is typically achieved using a strong Lewis acid
like boron tribromide (BBrs) in an inert solvent such as dichloromethane. Aqueous workup then
yields the target compound, (5-Phenyl-1,3-oxazol-4-yl)methanol.
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Caption: Plausible synthesis workflow for (5-Phenyl-1,3-o0xazol-4-yl)methanol.

Applications in Research and Drug Development

The oxazole moiety is a privileged structure in medicinal chemistry, appearing in numerous
biologically active compounds. While (5-Phenyl-1,3-oxazol-4-yl)methanol itself is primarily a
research chemical or building block, its structural features suggest significant potential in drug
discovery programs.
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» Scaffold for Library Synthesis: The hydroxymethyl group serves as a versatile chemical
handle. It can be oxidized to an aldehyde or carboxylic acid, or converted to halides, amines,
or ethers. This allows for the rapid generation of a library of derivatives for structure-activity
relationship (SAR) studies.

 Intermediate for Complex Heterocycles: This compound is a valuable intermediate for
synthesizing more complex, fused heterocyclic systems.[4] The inherent reactivity of the
oxazole ring and the functional handle allow for further chemical elaboration.

» Potential Pharmacological Activity: Substituted oxazoles are known to exhibit a wide range of
biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]
[6] The combination of the phenyl and oxazole rings in this compound makes it an attractive
starting point for exploring these therapeutic areas. The mechanism often involves the
interaction of the heterocyclic ring system with enzymes or receptors.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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